molecular formula C24H23F2N7O B1681212 Takeda103A CAS No. 865609-72-9

Takeda103A

Cat. No. B1681212
M. Wt: 463.5 g/mol
InChI Key: VWBSMGFTNCQOMB-UHFFFAOYSA-N
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Description

Takeda103A is a potent inhibitor of GRK2, a G protein-coupled receptor kinase . It has potential for research in heart failure .


Synthesis Analysis

The synthesis of Takeda103A was guided by the binding pose of a known potent GRK2 inhibitor . A library of hybrid inhibitors was developed, producing several compounds with high potency and selectivity for GRK2 .


Molecular Structure Analysis

Takeda103A has a molecular weight of 463.48 and a formula of C24H23F2N7O . Its SMILES representation is O=C(NCC1=C(F)C=CC=C1F)C2=CC=CC(NCC3=NN=C(C4=NC=NC=C4)N3CCC)=C2 .


Physical And Chemical Properties Analysis

Takeda103A is a solid substance with a white to off-white color . It has a solubility of 125 mg/mL in DMSO .

Scientific Research Applications

Modulation of Depression-Like Behaviors

Takeda G protein-coupled receptor 5 (TGR5) has shown promise as a target for treating conditions like type 2 diabetes and metabolic syndrome. Interestingly, it's also implicated in neuroprotective functions within the brain. A study by Wang et al. (2020) found that dysfunctions in central TGR5 may contribute to the pathogenesis of depression. The study utilized chronic social defeat stress (CSDS) and chronic restraint stress (CRS) models to investigate the roles of TGR5 in CA3 pyramidal neurons and their impact on neuronal circuits in depression. Results indicated that TGR5 can regulate depression-like behaviors through specific neuronal circuits, suggesting its potential as a novel target for antidepressant development (Wang et al., 2020).

Influence on Cancer Pathogenesis

CXCL10, a chemokine, plays a significant role in various human diseases including cancer. Liu et al. (2011) reviewed the emerging role of CXCL10 in cancer pathogenesis, highlighting its involvement in chemotaxis, apoptosis regulation, cell growth, and mediation of angiostatic effects. CXCL10's association with tumor development, metastasis, and dissemination was emphasized, suggesting its potential as a biomarker and therapeutic target in cancer treatment (Liu et al., 2011).

Development of Selective Inhibitors

A study by Waldschmidt et al. (2016) focused on the development of highly selective and potent inhibitors for G protein-coupled receptor kinase 2 (GRK2), a regulator of GPCR receptors implicated in heart failure. Using structure-based design, the researchers created a library of hybrid inhibitors, inspired by the binding poses of GSK180736A and Takeda103A. This approach yielded compounds with high potency and selectivity for GRK2, offering insights into the binding and kinase selectivity of this class of inhibitors (Waldschmidt et al., 2016).

Takeda's Oncology Discovery Strategy

DeSchuytner et al. (2013) discussed Takeda's Oncology Discovery Strategy, highlighting their focus on first and fast-best-in-class products and product combinations. The strategy covers areas such as hormones, protein homeostasis, biotherapeutics, and signal transduction. The study underscores the importance of understanding unmet needs and focusing on biological expertise to adapt to new information in oncology research (DeSchuytner et al., 2013).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSMGFTNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Difluorobenzyl)-3-({[4-Propyl-5-(Pyrimidin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HV Waldschmidt, KT Homan… - Journal of medicinal …, 2016 - ACS Publications
… Guided by its binding pose overlaid with the binding pose of a known potent GRK2 inhibitor, Takeda103A, a library of hybrid inhibitors was developed. This campaign produced several …
Number of citations: 64 pubs.acs.org
KT Homan, JJG Tesmer - ACS chemical biology, 2015 - ACS Publications
… These GRK2 structures feature a kinase domain with a more closed conformation than that observed in the balanol and Takeda103A complexes. Note the strong structural similarity of …
Number of citations: 54 pubs.acs.org
Y Zhang, J Zhang, J Wang, H Chen, L Ouyang… - European Journal of …, 2022 - Elsevier
The development of small-molecule inhibitors targeting G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 5 (GRK5) for the treatment of chronic …
Number of citations: 3 www.sciencedirect.com
H Waldschmidt - 2017 - deepblue.lib.umich.edu
… Comparison of these two compounds crystallized in the active site with the previously crystallized Takeda101 and Takeda103A inhibitors, which are highly potent and selective, shows …
Number of citations: 1 deepblue.lib.umich.edu
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org
KT Homan, HV Waldschmidt, A Glukhova… - Journal of Biological …, 2015 - ASBMB
G protein-coupled receptor kinases (GRKs) regulate cell signaling by initiating the desensitization of active G protein-coupled receptors. The two most widely expressed GRKs (GRK2 …
Number of citations: 54 www.jbc.org
P Prasher, M Sharma, Y Chan, SK Singh… - Current medicinal …, 2023 - ingentaconnect.com
Protein kinases modulate the structure and function of proteins by adding phosphate groups to threonine, tyrosine, and serine residues. The phosphorylation process mediated by the …
Number of citations: 4 www.ingentaconnect.com
Q Wang, L Wang, L Wu, M Zhang, S Hu, R Wang… - Scientific reports, 2017 - nature.com
T cell infiltration to synovial tissue is an early pathogenic mechanism of rheumatoid arthritis (RA). In the present work, we reveal that G protein coupled receptor kinase 2 (GRK2) is …
Number of citations: 47 www.nature.com
Z ** small-molecule kinase inhibitors as anticancer therapeutic agents. However, kinase deregulation plays essential roles not only in …
Number of citations: 43 pubs.acs.org
M Cato - 2019 - deepblue.lib.umich.edu
… , which has the highest GRK2 potency, extends into the hydrophobic subsite of the GRK2 active site pocket, and we believe that the improved GRK2 potency of Takeda103A is in part …
Number of citations: 0 deepblue.lib.umich.edu

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